Cas no 2060031-11-8 (1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid)

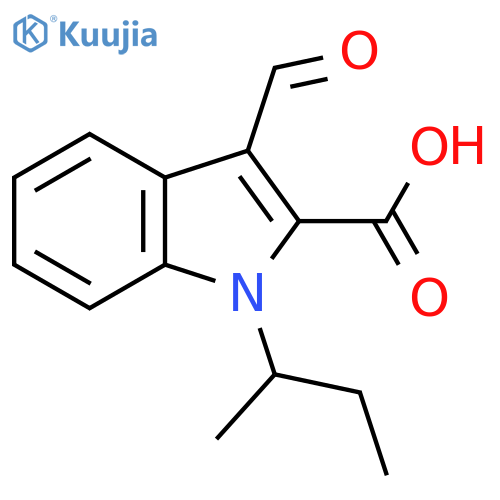

2060031-11-8 structure

商品名:1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid

CAS番号:2060031-11-8

MF:C14H15NO3

メガワット:245.273803949356

MDL:MFCD30500785

CID:5153864

PubChem ID:137703597

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Butan-2-yl-3-formylindole-2-carboxylic acid

- 1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid

-

- MDL: MFCD30500785

- インチ: 1S/C14H15NO3/c1-3-9(2)15-12-7-5-4-6-10(12)11(8-16)13(15)14(17)18/h4-9H,3H2,1-2H3,(H,17,18)

- InChIKey: GOTHRJYMIHUCPZ-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)CC)C2=C(C=CC=C2)C(C=O)=C1C(O)=O

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-340093-0.05g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 95.0% | 0.05g |

$612.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077353-1g |

1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 95% | 1g |

¥2933.0 | 2023-03-11 | |

| Enamine | EN300-340093-0.5g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 95.0% | 0.5g |

$699.0 | 2025-03-18 | |

| Enamine | EN300-340093-2.5g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 95.0% | 2.5g |

$1428.0 | 2025-03-18 | |

| Enamine | EN300-340093-10g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 10g |

$3131.0 | 2023-09-03 | ||

| Enamine | EN300-340093-1.0g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 95.0% | 1.0g |

$728.0 | 2025-03-18 | |

| Enamine | EN300-340093-10.0g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 95.0% | 10.0g |

$3131.0 | 2025-03-18 | |

| Enamine | EN300-340093-1g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 1g |

$728.0 | 2023-09-03 | ||

| Enamine | EN300-340093-0.1g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 95.0% | 0.1g |

$640.0 | 2025-03-18 | |

| Enamine | EN300-340093-0.25g |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid |

2060031-11-8 | 95.0% | 0.25g |

$670.0 | 2025-03-18 |

1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

2060031-11-8 (1-(butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量